molecular formula C16H12FN3O2S B2746758 N-(2-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide CAS No. 941882-75-3

N-(2-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

Cat. No. B2746758
CAS RN: 941882-75-3
M. Wt: 329.35
InChI Key: RPAWXBUSVFOAEH-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as FPYMA and belongs to the class of pyridazinone derivatives. FPYMA has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to N-(2-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide have been synthesized and evaluated for various biological activities. For instance, derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides were investigated for their anti-inflammatory activity, demonstrating the importance of chemical modification in enhancing biological properties (Sunder & Maleraju, 2013).

Mechanism of Action and Metabolic Stability

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the significance of understanding the mechanism of action and metabolic stability of compounds. Investigations into various 6,5-heterocycles aimed to improve the metabolic stability, providing insights into the structural requirements for therapeutic efficacy and stability (Stec et al., 2011).

Molecular Imaging and Diagnostic Applications

Compounds with specific binding affinities, such as those targeting peripheral benzodiazepine receptors (PBRs), are crucial for molecular imaging and diagnostic applications. The synthesis and evaluation of fluorine-18 labeled compounds for positron emission tomography (PET) imaging underscore the role of chemical synthesis in developing diagnostic tools for neurodegenerative disorders (Fookes et al., 2008).

Anticancer Screening

The synthesis and anticancer screening of novel compounds, such as N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamides, illustrate the ongoing research efforts to discover new therapeutic agents. The evaluation of these compounds against different cancer cell lines provides a foundation for further development and optimization of anticancer drugs (Abu-Melha, 2021).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-11-4-1-2-5-12(11)18-15(21)10-20-16(22)8-7-13(19-20)14-6-3-9-23-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAWXBUSVFOAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

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